molecular formula C10H16ClN5 B12234362 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12234362
M. Wt: 241.72 g/mol
InChI Key: FQHTYIWYXRSJAD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.

Scientific Research Applications

2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is believed to be due to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Compared to other similar compounds, 2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride stands out due to its unique structural features and diverse range of applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-10(15(3)12-8)11-7-9-4-5-14(2)13-9;/h4-6,11H,7H2,1-3H3;1H

InChI Key

FQHTYIWYXRSJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

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